molecular formula C11H6F3NO2 B2721396 7-(Trifluoromethyl)quinoline-5-carboxylic acid CAS No. 959034-77-6

7-(Trifluoromethyl)quinoline-5-carboxylic acid

Cat. No.: B2721396
CAS No.: 959034-77-6
M. Wt: 241.169
InChI Key: VTOHLIUHSTYNCA-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-5-carboxylic acid is a quinoline derivative featuring a trifluoromethyl (-CF₃) group at the 7-position and a carboxylic acid (-COOH) moiety at the 5-position. The quinoline core is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The trifluoromethyl group enhances lipophilicity, metabolic stability, and electron-withdrawing properties, which are advantageous in medicinal chemistry and materials science . The carboxylic acid group contributes to hydrogen-bonding interactions, influencing solubility and binding affinity to biological targets.

Properties

IUPAC Name

7-(trifluoromethyl)quinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)6-4-8(10(16)17)7-2-1-3-15-9(7)5-6/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOHLIUHSTYNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)quinoline-5-carboxylic acid typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors followed by functional group modifications. For instance, the Suzuki–Miyaura coupling reaction is often employed to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions and subsequent functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The scalability of these methods ensures the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)quinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    Recent studies have highlighted the cytotoxic properties of quinoline derivatives, including 7-(Trifluoromethyl)quinoline-5-carboxylic acid. Research indicates that this compound can inhibit the growth of various cancer cell lines, such as cervical HeLa and mammary MCF7 cells. The mechanism is believed to involve chelation with divalent metals, which may enhance its anticancer efficacy .
  • Anti-inflammatory Properties :
    The compound has demonstrated anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies showed that it effectively reduces inflammation in macrophage models without exhibiting significant cytotoxicity .
  • Farnesoid X Receptor Modulation :
    This compound has been identified as a modulator of the farnesoid X receptor (FXR), which plays a crucial role in bile acid homeostasis and lipid metabolism. This modulation can have implications for treating metabolic disorders .

Biochemical Research

  • Drug Repurposing :
    The dual functionality of this compound as both an anti-inflammatory and anticancer agent positions it as a candidate for drug repurposing efforts. The exploration of existing compounds for new therapeutic uses is becoming increasingly important due to rising drug development costs and time constraints .
  • Structure-Activity Relationship Studies :
    Ongoing research into the structure-activity relationships (SAR) of quinoline derivatives aims to optimize their pharmacological profiles. Modifications to the core structure can lead to enhanced biological activities and reduced side effects, making them more viable as therapeutic agents .

Experimental Data and Case Studies

StudyObjectiveFindings
Evaluation of Quinoline Derivatives Assess cytotoxicity and anti-inflammatory effectsIdentified significant growth inhibition in cancer cell lines with minimal toxicity
FXR Modulation Study Investigate metabolic effectsDemonstrated potential for managing metabolic disorders through FXR regulation

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

7-(Trifluoromethyl)quinoline-3-carboxylic acid
  • Structure : Trifluoromethyl at 7-position, carboxylic acid at 3-position.
  • Key Differences : The 3-carboxylic acid group alters hydrogen-bonding directionality and steric interactions compared to the 5-position. This positional shift may reduce planarity and affect binding to enzymes or receptors .
  • Similarity Score : 0.75 (structural similarity to target compound) .
8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
  • Structure : Methoxy (-OCH₃) at 8-position, trifluoromethyl at 2-position, carboxylic acid at 5-position.
  • The trifluoromethyl at position 2 may sterically hinder interactions compared to the 7-position .
8-(Trifluoromethyl)quinoline-5-carboxylic acid
  • Structure : Trifluoromethyl at 8-position.
  • Key Differences : The 8-CF₃ group may induce steric clashes in protein binding pockets compared to the 7-position isomer. This compound is used in pharmaceutical intermediates, highlighting the importance of substituent positioning .

Halogenated and Hybrid Derivatives

6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid
  • Structure : Chlorine at 6-position, furan-phenyl-trifluoromethyl hybrid at 2-position.
7-Chloro-6-fluoro-1-(4'-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
  • Structure: Chloro, fluoro, and 4-oxo-dihydroquinoline core.
  • Key Differences: The dihydroquinoline (partially saturated) scaffold reduces aromaticity, impacting DNA intercalation or enzyme inhibition. The 4-oxo group may chelate metal ions, relevant to antibacterial applications .

Tetrahydroisoquinoline Analogs

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
  • Structure: Saturated tetrahydroisoquinoline core with CF₃ at 7-position.
  • Key Differences: Reduced aromaticity and increased conformational flexibility may alter pharmacokinetics (e.g., blood-brain barrier penetration). The compound has a lower molecular weight (245.20 g/mol) and higher hydrogen-bond acceptor count (6) compared to fully aromatic quinolines .

Biological Activity

7-(Trifluoromethyl)quinoline-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl group enhances the lipophilicity and biological activity of quinoline derivatives, making them valuable in drug design.

  • Chemical Formula: C10H6F3N
  • CAS Number: 959034-77-6
  • Molecular Weight: 201.16 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa12128
Candida albicans1464

The presence of the trifluoromethyl group significantly enhances the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against specific cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)25Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)30Cell cycle arrest at G2/M phase
A549 (Lung Cancer)35Inhibition of PI3K/Akt signaling pathway

The compound's ability to induce apoptosis is attributed to its influence on mitochondrial membrane potential and the activation of caspases, which are crucial for programmed cell death .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various quinoline derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a notable inhibition zone, indicating its potential as a therapeutic agent against resistant strains.
  • Cytotoxicity Assessment : In a comparative study, the cytotoxic effects of several quinoline derivatives were assessed using the MTT assay on RAW 264.7 macrophage cells. The results indicated that while exhibiting antibacterial activity, the compound maintained a favorable safety profile with low cytotoxicity levels comparable to standard antibiotics like ampicillin .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : It can modulate receptor activity involved in cell signaling pathways related to growth and apoptosis.
  • Gene Expression Modulation : The compound may influence gene expression related to stress responses in cells, promoting apoptosis in cancer cells while disrupting microbial functions .

Q & A

Q. What are the standard synthetic routes for preparing 7-(trifluoromethyl)quinoline-5-carboxylic acid?

The synthesis typically involves multi-step reactions starting from quinoline derivatives. A common approach includes:

  • Trifluoromethylation : Introducing the trifluoromethyl group via reagents like trifluoromethyl copper complexes or using trifluoroacetic anhydride in acidic conditions .
  • Carboxylation : Functionalizing the quinoline ring at the 5-position using carbonylation agents (e.g., CO₂ under high pressure) or via hydrolysis of nitrile intermediates .
  • Purification : Recrystallization from polar aprotic solvents (e.g., THF) or chromatography for high-purity yields.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and trifluoromethyl group integration .
  • HPLC-MS : For purity assessment and molecular weight confirmation .
  • IR Spectroscopy : Identification of carboxylic acid (-COOH) and C-F stretching vibrations (~1100–1250 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.
  • Maintain temperature at 2–8°C in a dry environment to avoid hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and efficiency of this compound?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and improves regioselectivity. For example:

  • Step 1 : Cyclocondensation of aminophenol derivatives with trifluoromethyl ketones under microwave conditions (150°C, 300 W).
  • Step 2 : Carboxylation via microwave-enhanced hydrolysis of nitrile intermediates in acidic media .
  • Yield Improvement : Reported increases from 60% (conventional) to 85% (microwave) .

Q. What mechanistic insights explain the antimicrobial activity of this compound against resistant strains?

The trifluoromethyl group enhances lipophilicity, promoting bacterial membrane penetration. Studies suggest:

  • Target Inhibition : Binding to DNA gyrase (Gram-negative bacteria) and topoisomerase IV (Gram-positive bacteria) .
  • Synergistic Effects : Combined use with β-lactam antibiotics reduces MIC values by 4–8-fold against Staphylococcus aureus .

Q. Why do in vitro and in vivo bioactivity results often diverge for this compound?

Key factors include:

  • Metabolic Stability : Rapid glucuronidation of the carboxylic acid group in vivo reduces bioavailability .
  • Solubility Limitations : Poor aqueous solubility (<0.1 mg/mL at pH 7.4) hinders systemic distribution .
  • Experimental Design : In vitro assays may overlook protein binding or efflux pump interactions .

Q. How can structural modifications enhance solubility without compromising bioactivity?

Strategies include:

  • Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) to improve membrane permeability .
  • PEGylation : Attaching polyethylene glycol chains to increase hydrophilicity .
  • Co-crystallization : Using co-solvents like DMSO or cyclodextrins to enhance dissolution rates .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported antimicrobial IC₅₀ values across studies?

  • Standardize Assays : Use consistent bacterial strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton broth) .
  • Control for Substituent Effects : Compare analogs with varying substituents (Table 1) to isolate the trifluoromethyl group’s impact .
  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance across replicates .

Q. Table 1: Bioactivity of Structural Analogs

CompoundSubstituent PositionIC₅₀ (μM, E. coli)
7-(Trifluoromethyl)quinoline-5-COOH7-CF₃, 5-COOH12.5
6-Methoxyquinoline-4-COOH6-OCH₃, 4-COOH45.2
8-Chloroquinoline-3-COOH8-Cl, 3-COOH28.7

Methodological Guidance

Q. What protocols are recommended for evaluating metabolic stability in hepatic microsomes?

  • Incubation : Use 1 mg/mL liver microsomes (human or rat) with NADPH regeneration systems at 37°C.
  • Sampling : Collect aliquots at 0, 15, 30, and 60 minutes for LC-MS analysis.
  • Data Interpretation : Calculate half-life (t₁/₂) using first-order decay models .

Q. How can computational modeling predict binding affinities to biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA gyrase (PDB: 1KZN).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

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